molecular formula C8H5ClS B105630 4-Chlorobenzo[b]thiophene CAS No. 66490-33-3

4-Chlorobenzo[b]thiophene

Cat. No. B105630
Key on ui cas rn: 66490-33-3
M. Wt: 168.64 g/mol
InChI Key: YGYUMNQONHLLNC-UHFFFAOYSA-N
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Patent
US06900216B2

Procedure details

A mixture of 4-chlorobenzo[b]thiophene-2-carboxylic acid (2 g prepared in a manner similar to that described in J. Chem. Res. (S), 1978, 10), copper powder (0.82 g) and quinoline (20 ml) was stirred under nitrogen at 180° C. for 2 hours then cooled to ambient temperature and acidified by the addition of 2M hydrochloric acid (50 ml). The product was extracted into ether (50 ml), the extract was dried (MgSO4) and the solvent was removed in vacuo. The residue was purified by flash chromatography over silica using a 5:1 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate as eluant. Appropriate fractions were combined and the solvents removed in vacuo to give 4-chlorobenzo[b]thiophene (1.49 g) as a pale yellow oil which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
copper
Quantity
0.82 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]2[CH:9]=[C:8](C(O)=O)[S:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.N1C2C(=CC=CC=2)C=CC=1>[Cu].Cl>[Cl:1][C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=2SC(=CC21)C(=O)O
Step Two
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
copper
Quantity
0.82 g
Type
catalyst
Smiles
[Cu]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in a manner similar to
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography over silica using
ADDITION
Type
ADDITION
Details
a 5:1 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate as eluant
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC=2SC=CC21
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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